

Spectroscopic Profile of Benzylideneacetone: A Technical Guide

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Compound of Interest		
Compound Name:	Benzylideneacetone	
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This technical guide provides an in-depth overview of the spectroscopic data for **benzylideneacetone** ((E)-4-phenylbut-3-en-2-one), a key α , β -unsaturated ketone. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral properties, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for **benzylideneacetone** is C₁₀H₁₀O with a molecular weight of 146.19 g/mol . Its spectroscopic data is a direct reflection of its conjugated system, which includes a phenyl group, a carbon-carbon double bond, and a carbonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The data presented here are for the trans-isomer, which is the more stable and commonly observed form.

¹H NMR Spectroscopic Data

The proton NMR spectrum of **benzylideneacetone** is characterized by signals in the aromatic, vinylic, and aliphatic regions.



Chemical Shift (δ) ppm	Multiplicity	Assignment
~2.4	Singlet	Methyl Protons (CH₃)
~6.7	Doublet	Vinylic Proton (α-H)
~7.5	Doublet	Vinylic Proton (β-H)
~7.4 - 7.6	Multiplet	Aromatic Protons

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum confirms the presence of ten distinct carbon environments, including the characteristic downfield shift of the carbonyl carbon.

Chemical Shift (δ) ppm	Assignment
~27.5	Methyl Carbon (CH₃)
~125.0	α-Carbon (C-H)
~128.0 - 130.0	Aromatic Carbons (C-H)
~134.5	Aromatic Carbon (ipso-C)
~143.0	β-Carbon (C-H)
~198.0	Carbonyl Carbon (C=O)

Infrared (IR) Spectroscopy

The IR spectrum of **benzylideneacetone** displays characteristic absorption bands corresponding to its functional groups. The extended conjugation influences the position of the carbonyl and alkene stretching frequencies.



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3060	Medium	Aromatic C-H Stretch
~2925	Medium	Aliphatic C-H Stretch
~1665	Strong	C=O Stretch (α,β-unsaturated)
~1609	Strong	C=C Stretch (alkene)
~1575	Medium	C=C Stretch (aromatic)
~975	Strong	=C-H Bend (trans-alkene)

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **benzylideneacetone** is dominated by a strong absorption band in the ultraviolet region, arising from the $\pi \to \pi^*$ electronic transition within the extended conjugated system.

λ_max (nm)	Molar Absorptivity (ϵ)	Solvent	Transition
~285-290	~20,000	Ethanol	$\pi \to \pi^*$

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy (1H and 13C)

- Sample Preparation:
 - Weigh approximately 10-20 mg of benzylideneacetone for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.



 Transfer the solution to a 5 mm NMR tube. If any solid is present, filter the solution through a small cotton plug in a Pasteur pipette.

Data Acquisition:

- Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample gauge to set the correct depth.
- Insert the sample into the magnet.
- Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.
- For ¹³C NMR, use a proton-decoupled pulse sequence. A greater number of scans (e.g.,
 128 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum to obtain a flat baseline.
- Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
- Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

- Sample Preparation (ATR Method):
 - Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol.
 - Record a background spectrum of the clean, empty ATR crystal.



- Place a small amount of solid benzylideneacetone onto the crystal to ensure complete coverage of the sampling area.
- Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

Data Acquisition:

- Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signalto-noise ratio.
- The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

Data Processing:

- The software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
- Label the significant peaks with their corresponding wavenumbers.

UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation:
 - Prepare a stock solution of benzylideneacetone of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent such as ethanol.
 - Perform a serial dilution to obtain a solution with an absorbance in the optimal range of 0.2 to 0.8 AU. A typical final concentration would be around 0.005 to 0.01 mg/mL.
 - Fill a quartz cuvette with the solvent to be used as a blank.
 - Rinse and then fill a second quartz cuvette with the diluted benzylideneacetone solution.

Data Acquisition:

- Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
- Replace the blank cuvette with the sample cuvette.



- Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum.
- · Data Processing:
 - The software will automatically subtract the baseline from the sample spectrum.
 - \circ Identify the wavelength of maximum absorbance (λ max) from the resulting spectrum.

Visualized Workflow

The following diagram illustrates the general workflow for spectroscopic analysis, from initial sample handling to final structural interpretation.



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Caption: General Workflow for Spectroscopic Analysis.

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